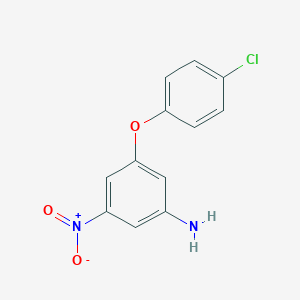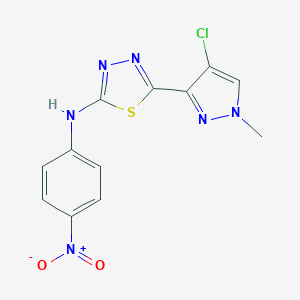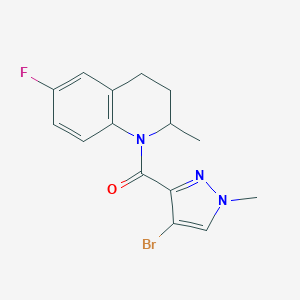![molecular formula C13H17F3N4O2 B279891 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-morpholinyl)acetamide](/img/structure/B279891.png)
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-morpholinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-morpholinyl)acetamide, also known as CP-690,550, is a small molecule inhibitor that has been widely used in scientific research. This compound was first synthesized by Pfizer in 2003 as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. Since then, CP-690,550 has been extensively studied for its mechanism of action and its potential applications in various fields of research.
Wirkmechanismus
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-morpholinyl)acetamide is a selective inhibitor of JAK3, a member of the JAK family of enzymes. JAK3 is primarily expressed in immune cells and is involved in the signaling pathways that regulate the immune response. By inhibiting JAK3, this compound reduces the activity of T cells and other immune cells, which leads to a reduction in inflammation and autoimmune responses.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that have been studied in detail. The compound has been shown to reduce the production of cytokines and chemokines, which are key mediators of inflammation. This compound also reduces the activity of T cells and other immune cells, which leads to a reduction in autoimmune responses.
Vorteile Und Einschränkungen Für Laborexperimente
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-morpholinyl)acetamide has several advantages for lab experiments. The compound is highly selective for JAK3 and has minimal off-target effects. This compound is also well-tolerated in animal models and has a favorable pharmacokinetic profile. However, there are some limitations to the use of this compound in lab experiments. The compound is relatively expensive and requires specialized expertise in organic chemistry for synthesis.
Zukünftige Richtungen
There are several future directions for the study of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-morpholinyl)acetamide. One area of research is the development of new JAK inhibitors with improved selectivity and efficacy. Another area of research is the study of this compound in combination with other therapies, such as chemotherapy and radiation therapy, for the treatment of cancer. Additionally, this compound may have potential applications in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Further research is needed to fully understand the potential of this compound in these areas.
Synthesemethoden
The synthesis of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-morpholinyl)acetamide involves several steps, including the reaction of 3-(trifluoromethyl)aniline with ethyl 2-oxoacetate to form 3-(trifluoromethyl)phenyl pyruvic acid ethyl ester. This intermediate is then reacted with cyclopropylamine and morpholine to produce the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-morpholinyl)acetamide has been extensively studied for its potential applications in various fields of research, including immunology, oncology, and neuroscience. In immunology, this compound has been used to study the role of Janus kinase (JAK) in the immune system. JAK is a key enzyme involved in the signaling pathways that regulate the immune response. This compound inhibits JAK and has been shown to reduce inflammation and autoimmune responses in animal models.
In oncology, this compound has been studied for its potential to inhibit the growth of cancer cells. The compound has been shown to inhibit the proliferation of several cancer cell lines, including breast cancer and leukemia. This compound has also been studied for its potential to enhance the effectiveness of chemotherapy and radiation therapy.
In neuroscience, this compound has been used to study the role of JAK in the central nervous system. The compound has been shown to improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C13H17F3N4O2 |
|---|---|
Molekulargewicht |
318.29 g/mol |
IUPAC-Name |
2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-morpholin-4-ylacetamide |
InChI |
InChI=1S/C13H17F3N4O2/c14-13(15,16)11-7-10(9-1-2-9)20(17-11)8-12(21)18-19-3-5-22-6-4-19/h7,9H,1-6,8H2,(H,18,21) |
InChI-Schlüssel |
ZHRSHGLGTMHIEF-UHFFFAOYSA-N |
SMILES |
C1CC1C2=CC(=NN2CC(=O)NN3CCOCC3)C(F)(F)F |
Kanonische SMILES |
C1CC1C2=CC(=NN2CC(=O)NN3CCOCC3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B279810.png)

![N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide](/img/structure/B279817.png)


![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279821.png)
![3-Hydroxy-2-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-1,2-dihydroquinazolin-4-one](/img/structure/B279822.png)


![5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide](/img/structure/B279829.png)
![5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B279831.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B279833.png)


